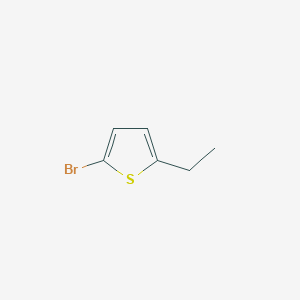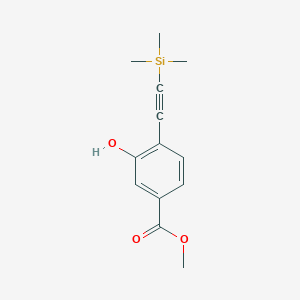
3-羟基-4-((三甲基甲硅烷基)乙炔基)苯甲酸甲酯
概述
描述
“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a chemical compound with the CAS number 478169-68-5 . It is a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is C13H16O3Si . The InChI code is 1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a light-yellow to yellow powder or crystals . It has a molecular weight of 248.35 g/mol . The compound should be stored in a refrigerator .科学研究应用
新型合成方法
3-羟基-4-((三甲基甲硅烷基)乙炔基)苯甲酸甲酯在化学的不同领域中用于各种合成方法,展示了它的多功能性。例如,它在核糖核苷的选择性苯甲酰化中起着至关重要的作用,这导致 RNA 和 DNA-RNA 混合物合成的重大进展。这种方法利用了 3-羟基-4-((三甲基甲硅烷基)乙炔基)苯甲酸甲酯的独特特性,可以更容易地制备和分离核酸序列,这对遗传研究和生物技术应用至关重要 (Kempe 等人,1982)。
液晶和介晶表征
该化合物的用途延伸到新型芳香炔基硅烷的合成和表征,这些硅烷表现出介晶性质。该领域的研究重点是创造乙炔取代的棒状分子,例如 4'-十二烷基联苯-4-羧酸(2-三甲基甲硅烷基乙炔基)-苯酯,并对其液晶性质进行评估。这些发现对于开发具有特定光学和电子应用的高级材料至关重要,突出了该化合物对材料科学的贡献 (Srinivasa & Hariprasad, 2014)。
铁电液晶合成
进一步探索其在材料化学中的应用,3-羟基-4-((三甲基甲硅烷基)乙炔基)苯甲酸甲酯还参与铁电液晶的合成。这些新型化合物结合了 1,4-四氟苯亚甲基部分,表现出手性近晶 C、近晶 A 和胆甾相。这项研究强调了该化合物对开发用于显示器、传感器和存储器件的新型铁电材料的重大影响 (闻建勋, 田民权, & 陈齐, 1994)。
高级有机合成
此外,它的应用在有机化学中也很明显,在那里它有助于合成杂环桥联二茂铁茂,为有机金属化学领域做出贡献。这种非同寻常的杂环环化过程突出了该化合物在开发复杂的金属有机结构中的作用,这些结构对于催化和材料科学研究至关重要 (Wu 等人,2011)。
安全和危害
属性
IUPAC Name |
methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWQEJDFVUAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | |
CAS RN |
478169-68-5 | |
| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


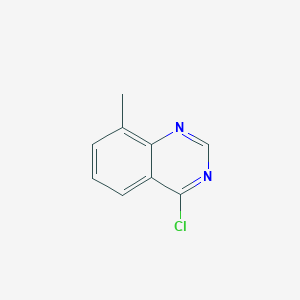

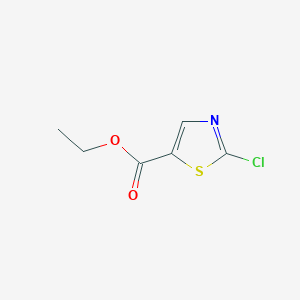

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
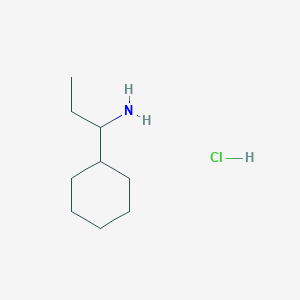

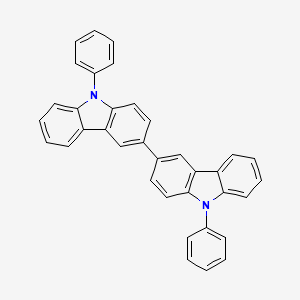
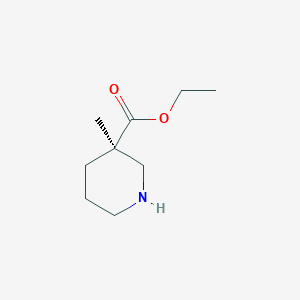

![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)

